L-homoserine

Catalog No.
S1767616
CAS No.
672-15-1
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-homoserine

CAS Number

672-15-1

Product Name

L-homoserine

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N

SMILES

C(CO)C(C(=O)O)N

Solubility

1000.0 mg/mL

Synonyms

L-homoserine;672-15-1;(s)-2-amino-4-hydroxybutanoicacid;(s)-homoserine;(S)-2-Amino-4-hydroxybutyricacid;(2S)-2-amino-4-hydroxybutanoicacid;h-hoser-oh;Homoserine(VAN);2-Amino-4-hydroxybutyricacid;2-amino-4-hydroxybutyrate;UNII-6KA95X0IVO;2-amino-4-hydroxy-Butyrate;2-amino-4-hydroxy-L-Butyrate;2-amino-4-hydroxy-Butyricacid;CHEBI:15699;(S)-2-Amino-4-hydroxybutanoate;2-amino-4-hydroxybutanoate;UKAUYVFTDYCKQA-VKHMYHEASA-N;(S)-2-amino-4-hydroxy-Butanoate;2-amino-4-hydroxy-L-Butyricacid;MFCD00063090;(S)-2-amino-4-hydroxy-Butanoicacid;HSE;(2S)-2-amino-4-hydroxy-butanoicacid;Butanoicacid,2-amino-4-hydroxy-,(S)-

Canonical SMILES

C(CO)C(C(=O)O)N

Isomeric SMILES

C(CO)[C@@H](C(=O)O)N

Biosynthesis and Metabolism:

  • Precursor for other amino acids: L-homoserine acts as a precursor in the biosynthesis of essential amino acids like L-threonine and L-methionine. Understanding this pathway helps researchers explore metabolic engineering strategies to optimize production of these vital molecules [].

Microbial Production:

  • Fermentation challenges: L-homoserine production through microbial fermentation is limited due to inefficiencies in the process. Research focuses on improving yields through metabolic engineering of strains like E. coli. This involves manipulating genes and enzymes to enhance L-homoserine production while maintaining cell viability [].

Nitrogen source for microbes:

  • Adaptive evolution studies: Recent research explores the potential of L-homoserine as a sole nitrogen source for E. coli. Studies employing directed evolution techniques aim to develop strains that can efficiently utilize L-homoserine, providing insights into microbial adaptation and metabolic flexibility [].

Analytical applications:

  • Internal standard: L-homoserine's unique properties make it a valuable internal standard in analytical techniques like neurotransmitter analysis and amino acid quantification. This ensures accuracy and reproducibility of measurements in various research fields [].

Future Directions:

Research on L-homoserine is ongoing, with a focus on:

  • Developing efficient production methods for industrial applications in pharmaceuticals, cosmetics, and agriculture.
  • Understanding its role in cellular processes to elucidate its potential in health and disease research.
  • Exploring its applications in synthetic biology for the design of novel biomolecules and metabolic pathways.

L-homoserine is an alpha-amino acid with the chemical formula C₄H₉NO₃. It is the L-enantiomer of homoserine and is classified as a non-canonical amino acid. This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, and plants. L-homoserine is primarily involved in the biosynthesis of essential amino acids, particularly threonine and methionine, and serves as an intermediate in nitrogen and carbon metabolism. Its structure features an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid (-COOH), making it a versatile building block in biochemical processes .

L-homoserine's primary function is not directly related to protein synthesis but as an intermediate in the biosynthesis pathway for methionine, threonine, and isoleucine. These amino acids play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular metabolism [].

  • Methionine: Acts as a starting point for protein synthesis and is involved in methylation reactions essential for gene regulation and cellular function [].
  • Threonine: Contributes to protein structure and stability and is involved in glycosylation, a process crucial for cell-cell interactions and protein function [].
  • Isoleucine: Plays a role in protein structure and function, and is also involved in regulating blood sugar levels [].
  • L-homoserine is generally considered a safe compound with no reported significant hazards.
  • However, as with any research chemical, it is essential to handle it with proper precautions, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Conversion to Threonine: L-homoserine can be converted to threonine via threonine synthase, which catalyzes the phosphorylation of L-homoserine followed by a complex rearrangement .
  • Formation from Aspartate: It is synthesized from aspartic acid through two reductions involving aspartate semialdehyde. The enzyme homoserine dehydrogenase facilitates this transformation .
  • Metabolic Pathways: In Escherichia coli, L-homoserine is involved in nitrogen metabolism and can affect the expression of genes related to motility and branched-chain amino acid synthesis .

Several methods exist for synthesizing L-homoserine:

  • Enzymatic Synthesis: Recent studies have explored one-pot cascade enzymatic synthesis using biocatalysts such as aldolases and transaminases. This method allows for substrate recycling and has shown promising results in terms of yield and efficiency .
  • Metabolic Engineering: Genetic modification of E. coli has been employed to enhance the production of L-homoserine by balancing redox reactions within its metabolic network. This approach has resulted in significantly higher yields compared to traditional fermentation methods .
  • Chemical Synthesis: L-homoserine can also be synthesized chemically from simpler precursors through various

L-homoserine has several applications across different fields:

  • Pharmaceuticals: As an intermediate in the synthesis of amino acids, L-homoserine can be used in drug development and production.
  • Biotechnology: It serves as a key component in metabolic engineering projects aimed at producing other valuable compounds, such as 1,3-propanediol and dihydroxybutyric acid .
  • Nutrition: In animal feed formulations, L-homoserine can help meet dietary requirements for essential amino acids like threonine.

Research on interaction studies involving L-homoserine has revealed its complex roles in biological systems:

  • Toxicity Mechanisms: Studies have identified that L-homoserine can inhibit growth by interfering with key metabolic pathways, particularly when converted into toxic byproducts such as 2-amino-n-butyric acid .
  • Gene Expression: Transcriptomic analyses have shown that the presence of L-homoserine affects the expression of genes involved in motility and amino acid synthesis pathways in E. coli, indicating its regulatory potential within cellular systems .

L-homoserine shares structural similarities with several other amino acids and compounds. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
ThreonineC₄H₉NO₃Directly synthesized from L-homoserine; essential amino acid.
MethionineC₅H₁₁NO₂SContains sulfur; plays a role in methylation reactions.
SerineC₃H₇NO₃Precursor to glycine; involved in one-carbon metabolism.
Aspartic AcidC₄H₇NO₄Precursor to both threonine and homoserine; involved in urea cycle.

L-homoserine is unique due to its specific role as an intermediate in both carbon and nitrogen metabolism while also being a precursor for threonine synthesis. Its toxicity at elevated levels distinguishes it from other similar compounds that do not exhibit such effects under comparable conditions .

Physical Description

Solid

XLogP3

-4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 g/mol

Monoisotopic Mass

119.058243149 g/mol

Heavy Atom Count

8

Melting Point

203 °C

UNII

6KA95X0IVO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

672-15-1
1927-25-9

Wikipedia

Homoserine

Dates

Modify: 2023-08-15
Bastard et al. Parallel evolution of non-homologous isofunctional enzymes in methionine biosynthesis. Nature Chemical Biology, doi: 10.1038/nchembio.2397, published online 5 June 2017

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